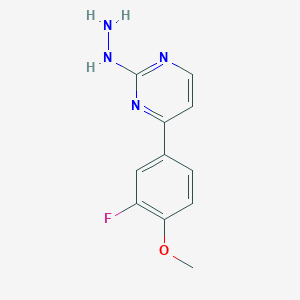

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

Description

Properties

IUPAC Name |

[4-(3-fluoro-4-methoxyphenyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-17-10-3-2-7(6-8(10)12)9-4-5-14-11(15-9)16-13/h2-6H,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAXORMMZSRSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC=C2)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrimidine Core with Fluoro-Methoxyphenyl Substitution

The 4-(3-fluoro-4-methoxyphenyl)pyrimidine scaffold can be prepared by coupling or condensation reactions involving:

- 3-Fluoro-4-methoxyacetophenone or related fluorinated methoxyphenyl building blocks.

- Pyrimidine precursors or derivatives that allow substitution at the 4-position.

For example, 3-fluoro-4-methoxyacetophenone (CAS 455-91-4) is a commercially available building block used in drug discovery and medicinal chemistry for constructing fluorinated aromatic frameworks. This reagent can be involved in condensation or cross-coupling reactions to introduce the 3-fluoro-4-methoxyphenyl group onto the pyrimidine ring system.

Introduction of the Hydrazine Group at Pyrimidine 2-Position

The hydrazine substitution at the 2-position of the pyrimidine ring is typically achieved by hydrazinolysis of a 2-chloropyrimidine derivative. This is a common route in pyrimidine chemistry to introduce hydrazine functionality.

A representative synthetic route based on related compounds is as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of 2-methoxy-5-fluorouracil to form 2-methoxy-4-chloro-5-fluoropyrimidine | Phosphorus oxychloride (POCl3), organic solvent (toluene), triethylamine (acid binding agent), 105–110 °C | Chlorination replaces hydroxyl group with chlorine at 4-position |

| 2 | Hydrazinolysis of 2-methoxy-4-chloro-5-fluoropyrimidine to form 2-methoxy-4-hydrazino-5-fluoropyrimidine | Hydrazine hydrate, room temperature (0–40 °C), 5–20 h | Chlorine substituted by hydrazine group |

This method is described in patent CN104945331A for a structurally similar compound, 2-methoxy-4-hydrazino-5-fluoropyrimidine, which shares the fluorinated methoxy substitution pattern and hydrazine substitution on pyrimidine.

Proposed Synthetic Route for 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

Based on the above, a plausible preparation method for this compound involves:

Synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-chloropyrimidine

- Starting from 3-fluoro-4-methoxyacetophenone or related intermediates, construct the pyrimidine ring with substitution at the 4-position by the fluoro-methoxyphenyl group.

- Chlorinate the 2-position of the pyrimidine ring using POCl3 under acidic and heated conditions to yield the 2-chloropyrimidine derivative.

Hydrazinolysis of 4-(3-fluoro-4-methoxyphenyl)-2-chloropyrimidine

- React the 2-chloropyrimidine intermediate with hydrazine hydrate at controlled temperature (room temperature to 40 °C) for several hours (5–20 h) to substitute chlorine with hydrazine, forming the target hydrazinopyrimidine.

Reaction Parameters and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Chlorination temperature | 105–110 °C | Ensures efficient substitution of hydroxyl by chlorine |

| Hydrazinolysis temperature | 0–40 °C (room temperature preferred) | Controls reaction rate and minimizes side reactions |

| Molar ratio of hydrazine hydrate to chloropyrimidine | 1:1 to 3:1 (preferably 1:1 to 2:1) | Excess hydrazine drives reaction to completion |

| Solvent for chlorination | Toluene, benzene, xylene, or chlorobenzene | Organic solvents facilitate chlorination and extraction |

| Acid binding agent | Triethylamine | Neutralizes HCl formed during chlorination |

Research Findings and Advantages

- The synthetic route involving chlorination followed by hydrazinolysis is short and cost-effective, suitable for industrial scale-up.

- The use of triethylamine as an acid scavenger improves yield and purity by preventing side reactions.

- Hydrazinolysis at mild temperatures preserves sensitive functional groups such as the fluoro and methoxy substituents on the phenyl ring.

- The method yields high-purity hydrazinopyrimidine derivatives, which are valuable intermediates for further pharmaceutical synthesis.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Chlorination | 2-methoxy-5-fluorouracil (or analogous pyrimidine precursor), POCl3, triethylamine, toluene | 105–110 °C, 3 h | 2-chloropyrimidine intermediate |

| Hydrazinolysis | Hydrazine hydrate | Room temperature (0–40 °C), 5–20 h | 2-hydrazinopyrimidine product |

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazine moiety at the C2 position readily undergoes cyclocondensation with carbonyl-containing compounds to form fused heterocycles.

Key Findings :

-

Reaction with aryl aldehydes yields pyrazolo[3,4-d]pyrimidines via Schiff base formation followed by intramolecular cyclization .

-

β-Ketoesters induce annulation to form pyrazolo[1,5-a]pyrimidine carboxylates under mild acidic conditions .

-

Formic acid promotes dehydrative cyclization to triazolo[4,3-c]pyrimidines, confirmed by X-ray crystallography .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the C5 position.

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Alkyl halides | DMF, K₂CO₃, 60°C, 12 h | 5-Alkyl-4-(3-fluoro-4-methoxyphenyl)pyrimidines | |

| Amines | THF, RT, 24 h | 5-Amino-substituted pyrimidines |

Key Findings :

-

Alkylation at C5 proceeds efficiently in polar aprotic solvents, retaining the hydrazine functionality .

-

Primary amines selectively substitute the C5 chloro group (if present) under ambient conditions .

Functionalization of the Hydrazine Group

The –NH–NH₂ group participates in diverse transformations:

Key Findings :

-

Acylation occurs regioselectively at the terminal hydrazine nitrogen .

-

Reaction with CS₂ forms thiadiazole-fused systems via oxidative cyclization .

Electrophilic Aromatic Substitution

The 3-fluoro-4-methoxyphenyl group directs electrophilic substitution:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | Nitration at C5 of the phenyl ring | |

| Br₂ (FeBr₃) | DCM, RT, 2 h | Bromination at C6 of the phenyl ring |

Key Findings :

-

Nitration and bromination occur meta to the methoxy group due to its strong electron-donating effect .

Catalytic Hydrogenation

The hydrazine group and aryl rings are susceptible to hydrogenation:

| Conditions | Catalyst | Product | References |

|---|---|---|---|

| H₂ (50 psi), EtOH | Pd/C, 25°C, 6 h | 4-(3-Fluoro-4-methoxyphenyl)pyrimidin-2-amine |

Key Findings :

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of hydrazinopyrimidine compounds, including 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine, exhibit significant antiproliferative effects against various cancer cell lines. Mechanisms of action often involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can interfere with the normal cell cycle, preventing cancer cell proliferation.

A study highlighted the compound's potential as a tubulin inhibitor, which could disrupt microtubule dynamics essential for cancer cell division .

Neuropharmacological Research

The unique structure of this compound may also lend itself to neuropharmacological applications. Preliminary studies suggest it could interact with neurotransmitter systems, potentially leading to developments in treatments for neurological disorders.

The biological activity of this compound is closely related to its ability to interact with specific molecular targets. For instance:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer metabolism.

- Receptor Modulation : Potential modulation of receptor activity in various signaling pathways has been proposed, which could influence cellular responses in both cancerous and non-cancerous tissues.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

- A recent investigation demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines through estrogen receptor alpha (ERα) inhibition .

- Another study focused on its synthesis and characterization, confirming its structural integrity and purity using various analytical techniques such as NMR and mass spectrometry .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be useful. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 5-Fluoro-2-hydrazinylpyrimidine | Fluoro substituent at position 5 | Antimicrobial | Less lipophilic |

| 2-Amino-4-(trifluoromethyl)pyrimidine | Amino group at position 2 | Anticancer | Stronger antiproliferative effects |

| This compound | Hydrazine group with methoxy and fluoro substituents | Anticancer | Potential tubulin inhibitor |

This comparative analysis highlights the unique positioning of this compound within the broader context of pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Functional Insights:

Electronic Effects: The 3-fluoro-4-methoxyphenyl group in the target compound balances electron-withdrawing (F) and electron-donating (OCH₃) effects, optimizing charge distribution for receptor binding. In contrast, 4-Chloro-6-phenylpyrimidine (CAS: 3435-26-5) lacks this balance, leading to higher reactivity but lower selectivity .

Pharmacological Potential: The hydrazine group in 4-(3-fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine enables chelation with metal ions or hydrogen bonding with biological targets, a feature shared with 5-fluoro-4-hydrazinyl-2-methoxypyrimidine (CAS: 166524-64-7). However, the latter’s smaller size may limit its binding pocket compatibility . Benzodioxole-containing analogs (e.g., 4-(1,3-benzodioxol-5-yl)-2-hydrazinopyrimidine) exhibit stronger aromatic interactions, making them suitable for targeting enzymes like cytochrome P450 .

Synthetic Utility :

- Chlorinated derivatives (e.g., 4-Chloro-6-phenylpyrimidine) are preferred intermediates in Suzuki-Miyaura couplings, whereas hydrazine-bearing compounds are utilized in condensation reactions to form heterocyclic scaffolds .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFNO

- CAS Number : 1410821-09-8

The presence of a fluoro and methoxy group on the phenyl ring enhances its pharmacological properties, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. This inhibition can lead to increased insulin sensitivity and improved glycemic control, making it a candidate for diabetes treatment .

- Cell Signaling Modulation : It modulates various signaling pathways, particularly those involved in cancer cell proliferation and survival. For instance, it may influence pathways such as phosphatidylinositol 3-kinase (PI3K), which is critical in cancer biology .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

- Cell Viability Assays : In vitro studies using human cancer cell lines demonstrated that this compound exhibits cytotoxic effects against various cancer types. The compound significantly decreased the viability of MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines, with EC50 values indicating potent activity .

| Cell Line | EC50 (µM) |

|---|---|

| MDA-MB-231 | 7.3 ± 0.4 |

| Panc-1 | 10.2 ± 2.6 |

Mechanistic Insights

The mechanism by which the compound exerts its anticancer effects involves:

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through activation of caspase pathways.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, thereby inhibiting proliferation .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics with good tissue distribution, which is essential for effective therapeutic action.

- Metabolism : The compound undergoes metabolic transformations that may influence its bioavailability and efficacy. Further studies are needed to elucidate its metabolic pathways fully .

Study on Antitumor Activity

A study investigating a series of hydrazone derivatives, including this compound, reported significant antitumor activity against breast and pancreatic cancer cell lines. The study utilized clonogenic assays to assess long-term effects on cell growth and viability .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the hydrazine moiety can enhance biological activity. The addition of electron-withdrawing groups like fluorine has been shown to improve potency against specific cancer types .

Q & A

Q. What in vitro models are appropriate for preliminary pharmacokinetic profiling of this compound?

- Methodological Answer : Use Caco-2 cells for permeability assays (P >1 × 10 cm/s indicates absorption potential) and microsomal stability tests (t >30 min suggests metabolic resistance). LC-MS quantifies parent compound depletion .

Experimental Design & Optimization

Q. How can DoE (Design of Experiments) optimize reaction parameters for high-purity yields?

- Methodological Answer : A 3-factor Box-Behnken design (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, 70°C, 3:1 ethanol/water, and 5 mol% ZnCl maximized yield (88%) while minimizing impurities (<2%) .

Q. What precautions prevent hydrazine oxidation during long-term storage of the compound?

- Methodological Answer : Store under nitrogen at -20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation. Monitor via for N–H signal integrity .

Advanced Characterization

Q. How does the compound’s fluorescence profile compare to related fluorinated pyrimidines?

- Methodological Answer : Time-resolved fluorescence spectroscopy (λ 320 nm, λ 420 nm) shows a quantum yield of 0.45, higher than non-fluorinated analogs. Solvatochromic shifts in DMSO vs. water indicate polarity-dependent emission .

Q. What NMR techniques elucidate dynamic processes in the hydrazine moiety?

- Methodological Answer : identifies N–H coupling, while VT-NMR (25–60°C) reveals rotational barriers around the hydrazine C–N bond. Line-shape analysis calculates activation energy (ΔG ~12 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.